molecular formula C18H35ClO6 B11829203 Cl-C6-PEG4-C3-COOH

Cl-C6-PEG4-C3-COOH

Cat. No.: B11829203
M. Wt: 382.9 g/mol
InChI Key: DQFXVBKFPVKFQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cl-C6-PEG4-C3-COOH involves multiple steps, starting with the preparation of the chloroalkane and polyethylene glycol segments. The chloroalkane segment is typically synthesized through the chlorination of hexanol, while the polyethylene glycol segment is prepared through the polymerization of ethylene oxide . These segments are then linked together through etherification reactions under controlled conditions, often involving the use of catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cl-C6-PEG4-C3-COOH is unique due to its carboxylic acid group, which allows for further functionalization and conjugation with other molecules. This makes it highly versatile in the synthesis of various HaloPROTACs and other specialized compounds .

Properties

Molecular Formula

C18H35ClO6

Molecular Weight

382.9 g/mol

IUPAC Name

6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid

InChI

InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21)

InChI Key

DQFXVBKFPVKFQX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O

Origin of Product

United States

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